molecular formula C8H6FIO B12857772 3-Fluoro-5-iodo-4-methylbenzaldehyde

3-Fluoro-5-iodo-4-methylbenzaldehyde

Cat. No.: B12857772
M. Wt: 264.03 g/mol
InChI Key: XYZOHYNFXGQUJU-UHFFFAOYSA-N
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Description

3-Fluoro-5-iodo-4-methylbenzaldehyde is an organic compound with the molecular formula C8H6FIO It is a derivative of benzaldehyde, where the benzene ring is substituted with fluorine, iodine, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Fluoro-5-iodo-4-methylbenzaldehyde can be synthesized through a multi-step process. One common method involves the iodination of 3-fluoro-4-methylbenzaldehyde. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-iodo-4-methylbenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 3-Fluoro-5-iodo-4-methylbenzoic acid.

    Reduction: 3-Fluoro-5-iodo-4-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-5-iodo-4-methylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-iodo-4-methylbenzaldehyde depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or substitution reactions. The presence of fluorine and iodine atoms can influence the reactivity and selectivity of these reactions by altering the electronic properties of the benzene ring .

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-methylbenzaldehyde: Similar structure but lacks the iodine atom.

    3-Fluoro-4-iodo-5-methylbenzaldehyde: Similar structure but with different substitution pattern.

    4-Fluoro-3-iodo-5-methylbenzaldehyde: Another isomer with different substitution pattern.

Uniqueness

3-Fluoro-5-iodo-4-methylbenzaldehyde is unique due to the specific arrangement of its substituents, which can lead to distinct reactivity and properties compared to its isomers and other related compounds .

Biological Activity

3-Fluoro-5-iodo-4-methylbenzaldehyde is a halogenated aromatic aldehyde that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structural features, including the presence of fluorine and iodine atoms, contribute to its reactivity and interaction with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula for this compound is C8H6FIO, with a molecular weight of approximately 250.04 g/mol. The compound features a benzene ring substituted with a fluorine atom at position 3, an iodine atom at position 5, and a methyl group at position 4. Its structure can be represented as follows:

PropertyValue
Molecular FormulaC8H6FIO
Molecular Weight250.04 g/mol
IUPAC NameThis compound
SMILESCc1cc(F)cc(I)c(c1)C=O

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The halogen atoms (fluorine and iodine) can enhance the compound's lipophilicity and alter its electronic properties, facilitating interactions with enzymes, receptors, and nucleic acids.

  • Enzyme Inhibition : Compounds similar to this compound have been shown to inhibit specific enzymes involved in metabolic pathways, including those related to cancer progression and inflammation.
  • Antimicrobial Activity : Research indicates that halogenated aromatic compounds often exhibit antimicrobial properties by disrupting microbial cell membranes or inhibiting essential metabolic enzymes.

Biological Activity Studies

Several studies have investigated the biological activity of similar halogenated compounds, providing insights that may extend to this compound.

Anticancer Activity

A study explored the effects of halogenated benzaldehydes on cancer cell lines. Results indicated that compounds with similar structures could induce apoptosis in cancer cells through caspase activation and modulation of cell cycle regulators. The presence of halogens was crucial for enhancing cytotoxicity against various cancer types, suggesting that this compound may exhibit similar properties.

Antimicrobial Properties

Research has shown that halogenated aromatic compounds possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance:

CompoundActivity AgainstMechanism of Action
3-Fluoro-5-bromobenzaldehydeE. coliDisruption of cell membrane integrity
3-Iodo-4-methylbenzaldehydeStaphylococcus aureusInhibition of metabolic enzymes

Given these findings, it is plausible that this compound may similarly exhibit antimicrobial effects.

Case Studies

  • Case Study on Anticancer Activity : A recent investigation into the anticancer potential of halogenated benzaldehydes demonstrated that derivatives significantly inhibited the proliferation of breast cancer cells (MCF7). The study reported IC50 values indicating potent activity, which could be attributed to the structural modifications introduced by halogens.
  • Case Study on Antimicrobial Efficacy : Another study assessed the antimicrobial properties of various halogenated compounds against pathogenic strains like Staphylococcus aureus. The results revealed that certain derivatives exhibited enhanced efficacy due to the presence of halogens, suggesting a similar potential for this compound.

Properties

Molecular Formula

C8H6FIO

Molecular Weight

264.03 g/mol

IUPAC Name

3-fluoro-5-iodo-4-methylbenzaldehyde

InChI

InChI=1S/C8H6FIO/c1-5-7(9)2-6(4-11)3-8(5)10/h2-4H,1H3

InChI Key

XYZOHYNFXGQUJU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1I)C=O)F

Origin of Product

United States

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